The synthesis of hydroxychloroquine-d4 sulfate involves the incorporation of deuterium isotopes into the hydroxychloroquine molecule. The synthesis typically follows these key steps:
The molecular structure of hydroxychloroquine-d4 sulfate can be represented using various chemical notation systems:
The structure includes a chloroquine backbone with a hydroxyl group and a sulfuric acid moiety indicating its sulfate form . The deuterium atoms are incorporated at specific positions to create the labeled compound.
Hydroxychloroquine-d4 sulfate participates in various chemical reactions typical of amines and aromatic compounds. Key reactions include:
These reactions are essential for understanding its pharmacokinetics and biological activity.
Hydroxychloroquine-d4 sulfate exerts its effects through multiple mechanisms:
The pharmacokinetic studies utilizing hydroxychloroquine-d4 allow researchers to trace these mechanisms more accurately due to the distinct mass signature provided by deuterium labeling .
Hydroxychloroquine-d4 sulfate exhibits several notable physical and chemical properties:
Key data include:
These properties are crucial for its application in laboratory settings.
Hydroxychloroquine-d4 sulfate is primarily used in scientific research:
The stable isotope labeling enhances analytical precision and reliability in various studies related to drug metabolism and efficacy .
Hydroxychloroquine-d4 sulfate is a deuterium-labeled analog of hydroxychloroquine sulfate, where four hydrogen atoms at the ethanol moiety are replaced with stable deuterium isotopes ( [4] [7]). This isotopically labeled compound has the molecular formula C₁₈H₂₄D₄ClN₃O₅S and a molecular weight of 437.97 g/mol, with deuterium atoms specifically positioned at the terminal ethyl group of the hydroxyethyl substituent ( [7] [9]). The compound exists as a sulfate salt, enhancing its stability and water solubility compared to the free base form. Its Chemical Abstracts Service (CAS) registry number is 1854126-45-6 for the deuterated form, distinct from the non-deuterated hydroxychloroquine sulfate (CAS 747-36-4) ( [4] [9]).
Structurally, hydroxychloroquine-d4 retains the core 4-aminoquinoline scaffold characterized by a quinoline ring system linked to an amine-containing side chain. The deuterium substitution occurs at the β-positions of the ethanol moiety (specifically at the -CH₂OH group), transforming it into -CD₂OD without altering the fundamental electronic properties or steric configuration of the parent molecule ( [4]). This strategic deuteration maintains the pharmacophore while introducing isotopic differentiation critical for analytical applications. The sulfate counterion provides crystalline stability and improves solubility in aqueous matrices, essential for in vitro research applications.
Table 1: Structural Characteristics of Hydroxychloroquine-d4 Sulfate
Property | Specification |
---|---|
Molecular Formula | C₁₈H₂₄D₄ClN₃O₅S |
Molecular Weight | 437.97 g/mol |
Deuterium Positions | Ethanol moiety (-CD₂OD) |
CAS Number | 1854126-45-6 |
Parent Compound CAS | 747-36-4 (Hydroxychloroquine sulfate) |
Purity Specifications | >95% (HPLC) per analytical standards |
Salt Form | Sulfate |
IUPAC Name | 2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid |
Deuterium isotopic labeling serves as a powerful molecular tool in pharmaceutical research, primarily through its ability to alter metabolic pathways without significant structural modification. The incorporation of deuterium at specific molecular positions creates a kinetic isotope effect (KIE) where the strengthened carbon-deuterium bond (compared to carbon-hydrogen) resists enzymatic cleavage, potentially reducing metabolic degradation and extending the half-life of pharmaceutical compounds ( [4] [7]). For hydroxychloroquine-d4, this deuteration targets positions vulnerable to oxidative metabolism by cytochrome P450 enzymes, particularly those involved in ethanol moiety transformations ( [3] [7]).
In analytical chemistry, deuterated analogs serve as essential internal standards for mass spectrometry-based quantification. Hydroxychloroquine-d4 sulfate exhibits nearly identical chromatographic behavior to its non-deuterated counterpart but displays a distinct mass shift (+4 atomic mass units) in mass spectrometric detection. This property enables precise quantification of endogenous hydroxychloroquine levels in complex biological matrices such as plasma, serum, and tissue homogenates through isotope dilution methods, effectively correcting for extraction efficiency variations and instrument fluctuations ( [4] [9]). The compound has proven invaluable in drug metabolism studies tracing the disposition of hydroxychloroquine in preclinical models and human subjects.
Beyond analytical applications, hydroxychloroquine-d4 sulfate facilitates mechanistic investigations in immunopharmacology. As hydroxychloroquine functions through Toll-like receptor (TLR) 7/9 inhibition, the deuterated version allows researchers to distinguish exogenous versus endogenous molecules when studying cellular uptake, lysosomal accumulation, and subcellular distribution patterns ( [4] [7]). This capability provides insights into intracellular trafficking mechanisms and target engagement in autoimmune disease models.
Table 2: Research Applications of Deuterated Standards like Hydroxychloroquine-d4 Sulfate
Application Domain | Specific Utility | Analytical Advantage |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS quantification of HCQ in biological matrices | Mass shift enables discrimination from endogenous analyte |
Drug Metabolism Studies | Tracing metabolic pathways and identifying deuterium isotope effects | Distinguishes parent drug from metabolites |
Pharmacokinetic Profiling | Enables precise measurement of absorption/distribution parameters | Corrects for matrix effects in complex samples |
Target Engagement Studies | Tracking cellular uptake and subcellular localization | Differentiation of administered vs. endogenous molecules |
Formulation Stability Testing | Assessing deuterium exchange under various storage conditions | Detects molecular stability without interference |
The development of deuterated pharmaceutical standards evolved from mid-20th century tracer methodologies initially used in metabolic studies. Hydroxychloroquine itself emerged from antimalarial drug development in the 1940s-1950s, with hydroxychloroquine sulfate first introduced in 1955 as a less toxic alternative to chloroquine ( [3] [8]). The deuterated version, hydroxychloroquine-d4 sulfate, represents a modern refinement of this pharmaceutical scaffold, developed in response to the growing demand for precision analytical tools in drug development. Its synthesis followed the establishment of Good Manufacturing Practice (GMP) standards for deuterated compounds, ensuring consistent isotopic enrichment (>98% deuterium at specified positions) and chemical purity ( [9]).
Regulatory frameworks for deuterated reference materials fall under chemical control substances rather than therapeutic products when exclusively used for research. Hydroxychloroquine-d4 sulfate is classified as a controlled substance in many jurisdictions due to its structural relationship to prescription medications, requiring specific licensing for purchase and use ( [4] [7]). Manufacturers provide detailed analytical documentation including certificates of analysis specifying isotopic purity (>95% deuterium incorporation), chemical purity (>95% by HPLC), and absence of radiolabeled contaminants ( [9]). These specifications comply with guidelines from pharmacopeial authorities (USP, EP) for reference standards.
The COVID-19 pandemic significantly accelerated interest in hydroxychloroquine analogs, including deuterated versions. When hydroxychloroquine was investigated as a potential antiviral for SARS-CoV-2 infection, hydroxychloroquine-d4 sulfate became critically important for conducting rigorous drug level monitoring in clinical specimens during research trials ( [3] [5]). This application highlighted the compound's role in generating high-quality pharmacokinetic data, even though hydroxychloroquine ultimately proved ineffective against COVID-19 ( [3] [10]). The pandemic-driven research spotlight demonstrated how deuterated standards ensure reliability in drug concentration measurements during public health emergencies.
Table 3: Historical Timeline of Deuterated Drug Standards Development
Time Period | Development Milestone | Impact on Hydroxychloroquine-d4 Sulfate Research |
---|---|---|
1930s-1940s | Discovery of chloroquine as synthetic antimalarial | Established the 4-aminoquinoline pharmacophore |
1955 | Introduction of hydroxychloroquine for medical use | Created the parent compound for deuteration |
1970s-1980s | Advancements in stable isotope labeling techniques | Enabled economical deuterium incorporation methods |
1990s | Regulatory guidance for bioanalytical method validation | Defined quality requirements for deuterated internal standards |
2000s | Emergence of deuterated drugs as therapeutic agents (e.g., deutetrabenazine) | Validated pharmacological relevance of deuteration |
2017 | FDA approval of first deuterated drug (Deutetrabenazine) | Established regulatory pathway for deuterated molecules |
2020 | Pandemic-driven research on hydroxychloroquine for COVID-19 | Surged demand for precise HCQ quantification using HCQ-d4 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8